molecular formula C14H9Cl2NO B13088365 4-(2,5-Dichlorophenyl)-1H-indol-7-ol

4-(2,5-Dichlorophenyl)-1H-indol-7-ol

Cat. No.: B13088365
M. Wt: 278.1 g/mol
InChI Key: OLQFFCRAYLRFOW-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-1H-indol-7-ol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-1H-indol-7-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorophenylamine and indole derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-1H-indol-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-1H-indol-7-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenylamine: A precursor in the synthesis of 4-(2,5-Dichlorophenyl)-1H-indol-7-ol.

    Indole: The parent compound of the indole class, known for its wide range of biological activities.

    Other Dichlorophenyl Indoles: Compounds with similar structures but different substitution patterns on the indole ring.

Uniqueness

This compound is unique due to the presence of both the dichlorophenyl group and the indole moiety, which contribute to its distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-1H-indol-7-ol

InChI

InChI=1S/C14H9Cl2NO/c15-8-1-3-12(16)11(7-8)9-2-4-13(18)14-10(9)5-6-17-14/h1-7,17-18H

InChI Key

OLQFFCRAYLRFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C3C=CNC3=C(C=C2)O)Cl

Origin of Product

United States

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